2-(Acetyloxy)-4-bromobenzoic acid

CAS No.: 17336-09-3

Cat. No.: VC8247597

Molecular Formula: C9H7BrO4

Molecular Weight: 259.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 17336-09-3 |

|---|---|

| Molecular Formula | C9H7BrO4 |

| Molecular Weight | 259.05 g/mol |

| IUPAC Name | 2-acetyloxy-4-bromobenzoic acid |

| Standard InChI | InChI=1S/C9H7BrO4/c1-5(11)14-8-4-6(10)2-3-7(8)9(12)13/h2-4H,1H3,(H,12,13) |

| Standard InChI Key | IVMCGPMPQQFJAZ-UHFFFAOYSA-N |

| SMILES | CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O |

| Canonical SMILES | CC(=O)OC1=C(C=CC(=C1)Br)C(=O)O |

Introduction

Chemical Structure and Nomenclature

Structural Features

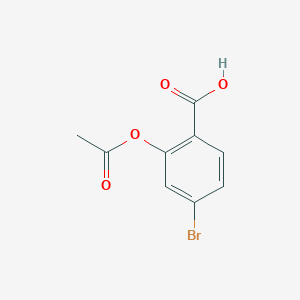

The compound’s structure consists of a benzoic acid backbone substituted with an acetyloxy (–OAc) group at position 2 and a bromine atom at position 4 (Figure 1). The acetyloxy group introduces steric and electronic effects that influence reactivity, while the bromine atom enhances electrophilic substitution potential.

IUPAC Name: 2-Acetyloxy-4-bromobenzoic acid

SMILES:

InChIKey:

Synthesis and Production

Industrial Synthesis

A patented method (CN108558636A) describes the preparation of 4-bromobenzoic acid derivatives via liquid-phase oxidation of parabromotoluene. Key steps include:

-

Oxidation: Parabromotoluene is reacted with oxygen in glacial acetic acid at 75–85°C, catalyzed by cobalt acetate, manganese acetate, and potassium bromide.

-

Filtration: The crude product is isolated via cold filtration.

-

Purification: Activated carbon adsorption and recrystallization yield >99% purity .

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 75–85°C |

| Catalyst | Co(OAc)₂, Mn(OAc)₂, KBr |

| Oxygen Flow Rate | 0.5–1 L/min |

| Yield | 96–98.9% |

Laboratory-Scale Modifications

Physicochemical Properties

Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 252–254°C | |

| Boiling Point | 368.4°C (760 mmHg) | |

| Density | 1.662 g/cm³ | |

| Solubility | Soluble in polar solvents |

Spectral Data

-

IR (KBr): 1721 cm⁻¹ (C=O), 1593 cm⁻¹ (C=C), 1385 cm⁻¹ (C–Br) .

-

¹H NMR (CDCl₃): δ 7.51–7.58 (m, 1H, Ar–H), 6.72–6.84 (m, 2H, Ar–H), 2.37 (s, 3H, CH₃CO) .

Applications in Organic Chemistry

Pharmaceutical Intermediates

The compound is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. For example, derivatives of 4-bromobenzoic acid are used in synthesizing salicylate analogs .

Material Science

Its bromine and acetyloxy groups facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl structures for optoelectronic materials .

| Hazard Statement | Code |

|---|---|

| Skin irritation | H315 |

| Allergic skin reaction | H317 |

| Eye irritation | H319 |

Analytical Methods

Chromatography

Reverse-phase HPLC (C18 column, 60% MeOH/40% H₂O) resolves the compound with a retention time of 6.2 min .

X-ray Crystallography

Single-crystal analysis confirms planar aromatic geometry with dihedral angles of 5.2° between the acetyloxy and carboxyl groups .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume